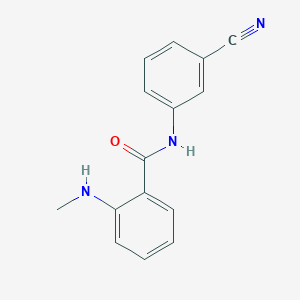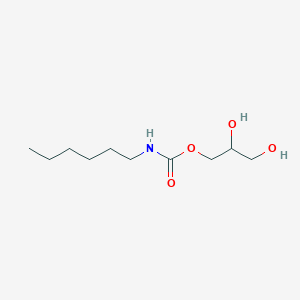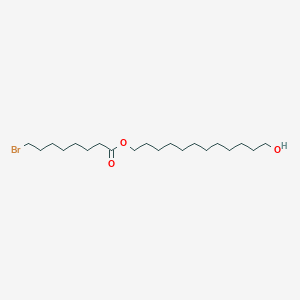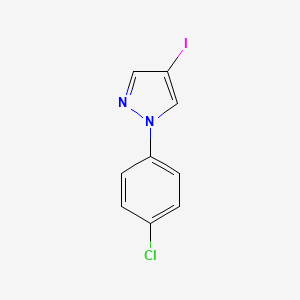
2,6-Difluoro-3-bromo-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3-bromo-5-iodopyridine is a heterocyclic aromatic compound that contains fluorine, bromine, and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-bromo-5-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where fluorine, bromine, and iodine are introduced sequentially under controlled conditions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while bromination and iodination can be carried out using bromine and iodine reagents, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between organoboron compounds and halides. This method is advantageous due to its mild reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3-bromo-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,6-Difluoro-3-bromo-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-3-bromo-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-3-iodopyridine
- 2,6-Difluoro-3-bromopyridine
- 3-Bromo-5-iodopyridine
Uniqueness
2,6-Difluoro-3-bromo-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis .
Propiedades
Número CAS |
685517-85-5 |
|---|---|
Fórmula molecular |
C5HBrF2IN |
Peso molecular |
319.87 g/mol |
Nombre IUPAC |
3-bromo-2,6-difluoro-5-iodopyridine |
InChI |
InChI=1S/C5HBrF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |
Clave InChI |
QOBGIWPDVRCSOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1I)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)


![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)




